molecular formula C19H15NO2 B4926571 4-phenoxy-N-phenylbenzamide

4-phenoxy-N-phenylbenzamide

Cat. No. B4926571
M. Wt: 289.3 g/mol
InChI Key: ZWZHHZNPOMJQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenoxy-N-phenylbenzamide, also known as benzophenone-3 or BP-3, is a chemical compound that is commonly used in sunscreen and other personal care products. BP-3 is a UV filter that absorbs UVB radiation and helps to prevent sunburn and skin damage. In addition to its use in personal care products, BP-3 has also been studied for its potential applications in scientific research.

Mechanism of Action

BP-3 works by absorbing UVB radiation and converting it into less harmful forms of energy, such as heat. BP-3 also has antioxidant properties, which may help to protect cells from damage caused by free radicals. In addition, BP-3 has been shown to inhibit the activity of certain enzymes that are involved in the production of melanin, the pigment that gives skin its color.
Biochemical and Physiological Effects:
BP-3 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BP-3 can inhibit the activity of certain enzymes that are involved in the production of melanin, the pigment that gives skin its color. BP-3 has also been shown to have antioxidant properties, and may help to protect cells from damage caused by free radicals. In addition, BP-3 has been shown to have estrogenic activity, and may have potential applications in hormone replacement therapy.

Advantages and Limitations for Lab Experiments

BP-3 has several advantages for use in lab experiments. It is readily available and relatively inexpensive, and has a well-established safety profile. However, BP-3 also has several limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. In addition, BP-3 can be sensitive to light and may degrade over time, which can affect the accuracy of experimental results.

Future Directions

There are several potential future directions for research on BP-3. One area of interest is the potential use of BP-3 in photodynamic therapy, a treatment for certain types of cancer. Another area of interest is the potential use of BP-3 as a photosensitizer in the development of new imaging techniques for medical diagnosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of BP-3, and to determine its potential applications in hormone replacement therapy and other medical treatments.

Scientific Research Applications

BP-3 has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. BP-3 has been shown to have antioxidant properties, and may have potential applications in the treatment of diseases such as cancer and cardiovascular disease. BP-3 has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.

properties

IUPAC Name

4-phenoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c21-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)22-17-9-5-2-6-10-17/h1-14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZHHZNPOMJQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxy-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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